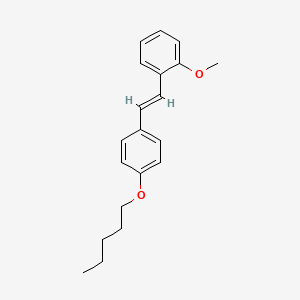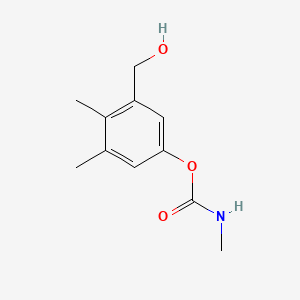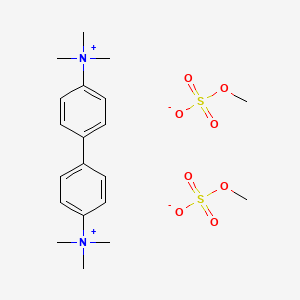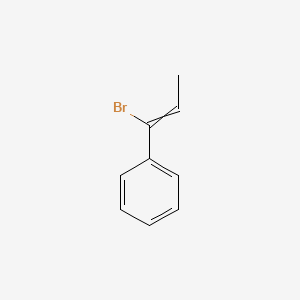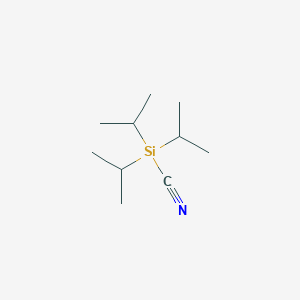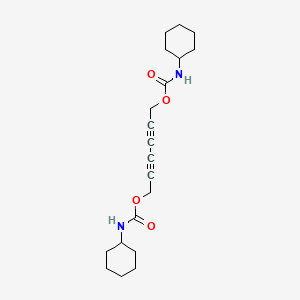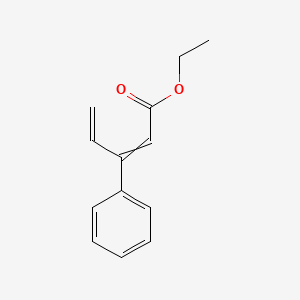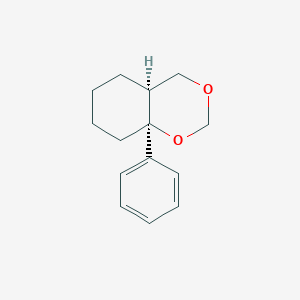
(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine is a chiral organic compound characterized by its unique hexahydro-1,3-benzodioxine structure with a phenyl group attached at the 8a position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted diol with formaldehyde in the presence of an acid catalyst to form the dioxane ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions, ensuring the desired (4aS,8aS) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the dioxane ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the dioxane structure.
Aplicaciones Científicas De Investigación
(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The dioxane ring and phenyl group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- (4aS,8aS)-Decahydro-2-naphthalenol
- (4R,4aS,8aS)-1-Hydroxy-2-(hydroxymethyl)-5,5,8a-trimethyl-4-[(2E,4E,6E)-2,4,6-octatrienoyloxy]-1
Uniqueness
(4aS,8aS)-8a-Phenylhexahydro-2H,4H-1,3-benzodioxine is unique due to its specific stereochemistry and the presence of both a dioxane ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
28102-04-7 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(4aS,8aS)-8a-phenyl-4,4a,5,6,7,8-hexahydrobenzo[d][1,3]dioxine |
InChI |
InChI=1S/C14H18O2/c1-2-6-12(7-3-1)14-9-5-4-8-13(14)10-15-11-16-14/h1-3,6-7,13H,4-5,8-11H2/t13-,14+/m0/s1 |
Clave InChI |
RTLWGVOPYVUBEI-UONOGXRCSA-N |
SMILES isomérico |
C1CC[C@]2([C@@H](C1)COCO2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC2(C(C1)COCO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)

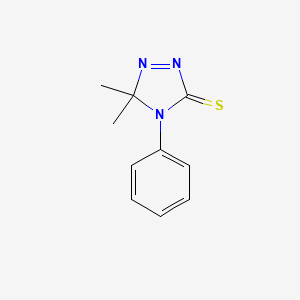


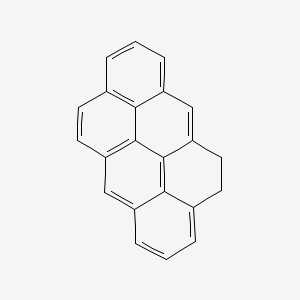
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
